molecular formula C16H20Cl2N2OS B8672226 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-1-ethyl-4-(1-methylethyl)- CAS No. 178980-77-3

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-1-ethyl-4-(1-methylethyl)-

Cat. No.: B8672226
CAS No.: 178980-77-3
M. Wt: 359.3 g/mol
InChI Key: MKLVKYVBEBBXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-1-ethyl-4-(1-methylethyl)- is a useful research compound. Its molecular formula is C16H20Cl2N2OS and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-1-ethyl-4-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-1-ethyl-4-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-77-3

Molecular Formula

C16H20Cl2N2OS

Molecular Weight

359.3 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]ethanol

InChI

InChI=1S/C16H20Cl2N2OS/c1-4-20-14(5-6-21)19-15(10(2)3)16(20)22-13-8-11(17)7-12(18)9-13/h7-10,21H,4-6H2,1-3H3

InChI Key

MKLVKYVBEBBXTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 16 ml of cocentrated hydrochloric acid was dissolved 3.8 g (8.5 mmol) of the benzyl compound (122a), and the mixture was heated at 100° C. for 2 hours. After cooling, the mixture was neutralized with sodium hydrogen carbonate, extracted with ethyl acetate, the extract was washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (1% methanol:ethyl acetate), washed with n-hexane, and filtered to give 2.57 g of 2-[5-(3,5-dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl]ethanol (123a) as crystals (yield 85%). mp 80-81° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two

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